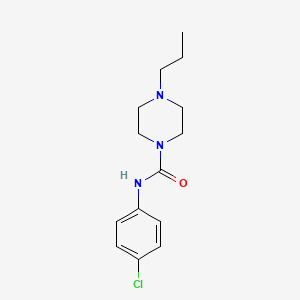
N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide typically involves the reaction of 4-chloroaniline with propylamine and piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
-
Step 1: Formation of 4-chlorophenylpropylamine
- React 4-chloroaniline with propylamine in the presence of a suitable catalyst.
- The reaction is typically carried out at elevated temperatures to facilitate the formation of the intermediate 4-chlorophenylpropylamine.
-
Step 2: Cyclization with Piperazine
- The intermediate 4-chlorophenylpropylamine is then reacted with piperazine.
- The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions.
- The product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Optimization of Reaction Conditions: Ensuring the reaction conditions are optimized for large-scale production.
Use of Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis.
Purification and Quality Control: Implementing purification techniques such as crystallization and chromatography to obtain high-purity product. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of N-(4-chlorophenyl)-4-propylpiperazine-1-carboxylic acid.
Reduction: Formation of N-(4-chlorophenyl)-4-propylpiperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound in the development of new drugs targeting various diseases.
Biological Studies: Employed in studies to understand its effects on biological systems, including its potential as an anti-allergic or anti-inflammatory agent.
Chemical Research: Utilized in the synthesis of novel piperazine derivatives with potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It may bind to specific receptors in the body, such as histamine receptors, to exert its effects.
Modulate Enzyme Activity: It can modulate the activity of enzymes involved in various biochemical pathways.
Affect Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide: Similar structure but with a methyl group instead of a propyl group.
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide: Similar structure but with an ethyl group instead of a propyl group.
N-(4-chlorophenyl)-4-isopropylpiperazine-1-carboxamide: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its propyl group provides unique steric and electronic properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide |
InChI |
InChI=1S/C14H20ClN3O/c1-2-7-17-8-10-18(11-9-17)14(19)16-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3,(H,16,19) |
InChI Key |
FTSJCDIDYWZFGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B10969211.png)
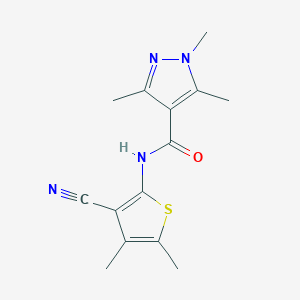
![7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969235.png)
![N-(3-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10969243.png)
![N-[1-(5-chlorothiophen-2-yl)propyl]-2-fluorobenzenesulfonamide](/img/structure/B10969246.png)
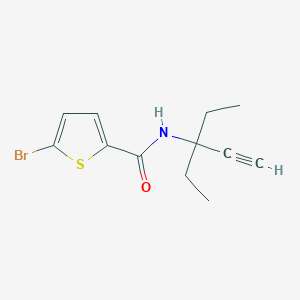
![2-{[4-(4-Butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10969261.png)
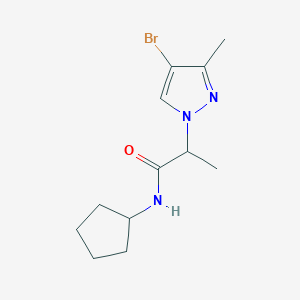
![3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10969272.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10969273.png)
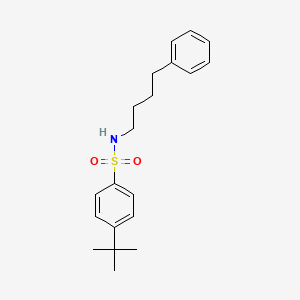
![Tetrahydrofuran-2-yl{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10969288.png)
![4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10969291.png)
![5-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B10969302.png)
